molecular formula C4H6OS B090133 Dihydro-2(3H)-thiophenone CAS No. 1003-10-7

Dihydro-2(3H)-thiophenone

Cat. No. B090133
CAS RN: 1003-10-7
M. Wt: 102.16 g/mol
InChI Key: KMSNYNIWEORQDJ-UHFFFAOYSA-N
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Description

Dihydro-2(3H)-thiophenone is a sulfur-containing organic compound that is a derivative of thiophene. It is a key intermediate in the synthesis of various thiophene derivatives, which are important in the field of organic electronics and materials science due to their interesting electronic properties .

Synthesis Analysis

The synthesis of dihydro-2(3H)-thiophenone derivatives has been explored through various reactions. One method involves the reaction of 2,2-dimethylthiirane with diethyl malonate in the presence of sodium ethoxide, leading to the formation of 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone with a yield of up to 65% . Other alkyl-substituted thiiranes have also been used to generate corresponding dihydro-2(3H)-thiophenone derivatives, with the reaction pathway being influenced by the steric hindrance of the substituents .

Molecular Structure Analysis

The molecular structure of dihydro-2(3H)-thiophenone derivatives has been studied using various spectroscopic techniques. For instance, the structure of dihydro-2-methyl-3-thiophenone was investigated using quantum chemical calculations and molecular beam Fourier transform microwave spectroscopy, revealing details about its conformers and rotational constants . Additionally, the crystal structure of related compounds, such as 2,5-bis(dicyanomethylene)-2,5-dihydrothieno[3,2-b]thiophene, has been determined, showing weak intermolecular interactions and sheet-like networks .

Chemical Reactions Analysis

Dihydro-2(3H)-thiophenone and its derivatives participate in various chemical reactions. For example, they can undergo polymerization or be trapped with reagents like HCl and PhSH. Some derivatives are also capable of engaging in Diels-Alder reactions, and certain conditions can lead to electrocyclization accompanied by skeletal rearrangement . The reactivity of these compounds with transition metal complexes has also been explored, as seen in the reaction with the bis(dihydrogen) complex [RuH2(η2-H2)2(PCy3)2], which can catalyze the hydrogenation of thiophene to tetrahydrothiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro-2(3H)-thiophenone derivatives have been characterized through various methods. Photophysical properties such as UV and fluorescence spectroscopy, as well as electrophysical properties like cyclovoltammetry, have been used to study the electronic characteristics of these compounds . The electronic properties of related dithieno[3,2-b:2',3'-d]thiophene derivatives have been investigated through UV-vis spectroscopy, cyclic voltammetry, and theoretical studies, highlighting their potential in electronic applications .

Scientific Research Applications

1. Electrocatalytic Cascade Synthesis

  • Application Summary : Dihydro-2(3H)-thiophenone is used in the electrocatalytic cascade synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines]. This process occurs under mild conditions and the isolation procedure after the reaction is simple .
  • Methods of Application : The process involves the assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as a mediator in an undivided cell .
  • Results or Outcomes : The reaction results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] in 72–85% yields .

2. Biginelli Reaction

  • Application Summary : Dihydro-2(3H)-thiophenone is used in the “one-pot, three-component” Biginelli reaction .
  • Methods of Application : The reaction is catalyzed by Hf(OTf)4 and it was found that solvent-free conditions could dramatically promote the Hf(OTf)4-catalyzed formation of 3,4-dihydro-pyrimidin-2-(1H)-ones .
  • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

3. Synthesis of Indole Derivatives

  • Application Summary : Dihydro-2(3H)-thiophenone is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

4. Synthesis of Dihydronaphthofurans

  • Application Summary : Dihydro-2(3H)-thiophenone can be used in the synthesis of dihydronaphthofurans, which are an important class of arene ring-fused furans .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

5. Electrocatalytic Cascade Approach

  • Application Summary : Dihydro-2(3H)-thiophenone is used in the electrocatalytic cascade approach to the synthesis of 3-(3-Bromophenyl)-1’,3’-dimethyl-6,7-dihydro-2’ H,3 H spiro[1-benzofuran-2,5’-pyrimidine]-2’,4,4’,6’(1’ H,3’ H,5 H)-tetrone .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The reaction results in the formation of 3-(3-Bromophenyl)-1’,3’-dimethyl-6,7-dihydro-2’ H,3 H spiro[1-benzofuran-2,5’-pyrimidine]-2’,4,4’,6’(1’ H,3’ H,5 H)-tetrone .

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “Dihydro-2(3H)-thiophenone” is not available .

Future Directions

The future directions for a compound usually involve potential applications or areas of research. Unfortunately, specific information on the future directions for “Dihydro-2(3H)-thiophenone” is not available .

properties

IUPAC Name

thiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYNIWEORQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061390
Record name 2(3H)-Thiophenone, dihydro-
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Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colourless to yellow liquid; Burnt garlic aroma
Record name Dihydro-2(3H)-thiophenone
Source Human Metabolome Database (HMDB)
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Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Dihydro-2(3H)-thiophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.175-1.185 (20°)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Dihydro-2(3H)-thiophenone

CAS RN

1003-10-7
Record name Thiobutyrolactone
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name DIHYDRO-2(3H)-THIOPHENONE
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Record name Dihydro-2(3H)-thiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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